molecular formula C16H19N3O3S B4180956 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No. B4180956
M. Wt: 333.4 g/mol
InChI Key: PTDPENUQBVMKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids (cholesterol and triglycerides) in the blood, which is a major risk factor for cardiovascular diseases such as atherosclerosis, coronary artery disease, and stroke. ETC-1002 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in phase III clinical trials.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the inhibition of ATP citrate lyase, which is a key enzyme involved in the synthesis of fatty acids and cholesterol in the liver. By inhibiting this enzyme, this compound reduces the production of fatty acids and cholesterol, leading to a decrease in LDL cholesterol and triglycerides and an increase in HDL cholesterol.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects that contribute to its therapeutic benefits in dyslipidemia and cardiovascular diseases. These effects include:
- Inhibition of ATP citrate lyase, leading to a decrease in fatty acid and cholesterol synthesis in the liver.
- Activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that promotes the uptake and utilization of glucose and fatty acids in muscle and liver cells.
- Reduction of inflammation, as evidenced by decreases in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).
- Improvement of endothelial function, which is important for maintaining vascular health and preventing atherosclerosis.

Advantages and Limitations for Lab Experiments

2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
- this compound has a well-defined mechanism of action, which makes it easier to study its effects on lipid metabolism and cardiovascular function.
- this compound has been extensively studied in preclinical and clinical settings, which provides a wealth of data on its safety and efficacy.
- this compound is a small molecule drug, which makes it easier to synthesize and modify for structure-activity relationship studies.
Some of the limitations of this compound for lab experiments include:
- this compound is a drug that is being developed for human use, which means that it may not be suitable for certain animal models or in vitro assays.
- this compound has a relatively low potency, which may limit its use in certain experimental settings.
- this compound has not been extensively studied in combination with other drugs, which may limit its potential for combination therapy.

Future Directions

There are several future directions for research on 2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, including:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on lipid metabolism and cardiovascular function.
- Evaluation of the long-term safety and efficacy of this compound in large-scale clinical trials.
- Investigation of the potential synergistic effects of this compound with other lipid-lowering drugs or cardiovascular therapies.
- Development of more potent analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
- Exploration of the potential use of this compound in other metabolic disorders, such as diabetes and obesity.

Scientific Research Applications

2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic benefits in dyslipidemia and cardiovascular diseases. In preclinical studies, this compound has been shown to reduce LDL cholesterol, triglycerides, and inflammatory markers, while increasing HDL cholesterol levels. These effects are thought to be mediated through the inhibition of ATP citrate lyase, a key enzyme involved in the synthesis of fatty acids and cholesterol in the liver.
In clinical trials, this compound has demonstrated significant improvements in lipid profiles, with reductions in LDL cholesterol and triglycerides and increases in HDL cholesterol. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported.

properties

IUPAC Name

2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-5-22-12-8-6-7-11(9-12)14(20)18-16-17-10(2)13(23-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDPENUQBVMKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.